molecular formula C18H24I3NO4 B13820342 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 22275-42-9

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B13820342
CAS No.: 22275-42-9
M. Wt: 699.1 g/mol
InChI Key: CLPVQYCTFRKKFM-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid typically involves a multi-step process. The initial step often includes the iodination of a phenol derivative to introduce the triiodo substituents. This is followed by the formation of an amide bond through the reaction of an amine with a carboxylic acid derivative. The final step involves the esterification or amidation of the resulting intermediate with hexanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of specialized polymers and materials .

Mechanism of Action

The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The triiodo substituents enhance its radiopacity, making it useful in imaging applications. The amide and carboxylic acid groups facilitate binding to proteins and other biomolecules, potentially influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butanoic acid
  • 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)pentanoic acid

Uniqueness

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct chemical and physical properties, making it particularly suitable for certain applications, such as radiolabeling and imaging .

Properties

CAS No.

22275-42-9

Molecular Formula

C18H24I3NO4

Molecular Weight

699.1 g/mol

IUPAC Name

2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C18H24I3NO4/c1-4-7-9-13(18(24)25)26-17-12(20)10-11(19)16(15(17)21)22(6-3)14(23)8-5-2/h10,13H,4-9H2,1-3H3,(H,24,25)

InChI Key

CLPVQYCTFRKKFM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CCC)I)I

Origin of Product

United States

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